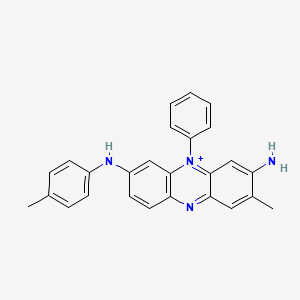
mauveine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mauveine A is an organic cation consisting of 7-(4-methylanilino)phenazine carrying additional methyl, amino and phenyl substituents at positions 2, 3 and 5 respectively. One of four components of mauvaine, a syntheteic violet-coloured dye. It has a role as a histological dye. It is a member of phenazines and an organic cation.
Aplicaciones Científicas De Investigación
Historical Synthesis and Composition
Mauveine A, an iconic dye first synthesized in 1856, continues to be an area of scientific interest, particularly in understanding its original synthesis and composition. Cova et al. (2017) detailed the historical synthesis procedure of mauveine, emphasizing the use of aniline, p-toluidine, and o-toluidine in specific ratios (Cova, Pais, & Seixas de Melo, 2017). Sousa et al. (2008) analyzed various historic mauve samples, revealing that Perkin's mauveine is a complex mixture of methyl derivatives with a phenazinium core, challenging the general understanding of mauveine's composition (Sousa, Melo, Parola, Morris, Rzepa, & Seixas de Melo, 2008).
Identification in Historic Items
Mauveine's historical significance extends to its presence in Victorian postage stamps and other artifacts. Oliveira et al. (2014) found evidence of mauveine made by both Perkin's and Caro's synthesis in UK Victorian postage stamps (Oliveira, Dias, Douglas, & Seixas de Melo, 2014).
Modern Synthesis and Variants
Research by Plater (2015) explored synthetic derivatives of mauveine and its preparation, suggesting an improved route that closely matches the composition of museum-archived samples (Plater, 2015). Further, the study of Raman and Surface-Enhanced Raman Spectroscopy (SERS) by Cañamares and Lombardi (2015) on mauve and its components, including mauveine A, provided insights into its adsorption mechanism on Ag nanoparticles (Cañamares & Lombardi, 2015).
Analytical Studies
Recent analytical studies, such as the work of Plater and Raab (2019), have focused on the liquid chromatography-mass spectrometry analysis of mauveine, comparing the composition of modern mauveines with historical samples (Plater & Raab, 2019). Additionally, Galasso (2008) utilized Density Functional Theory (DFT) to study the equilibrium structure and electronic absorption spectra of mauveines, contributing to a deeper understanding of their molecular framework (Galasso, 2008).
Propiedades
Nombre del producto |
mauveine A |
|---|---|
Fórmula molecular |
C26H23N4+ |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-methyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C26H22N4/c1-17-8-10-19(11-9-17)28-20-12-13-23-25(15-20)30(21-6-4-3-5-7-21)26-16-22(27)18(2)14-24(26)29-23/h3-16H,1-2H3,(H2,27,28)/p+1 |
Clave InChI |
YXFYAGMZSWNKGA-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



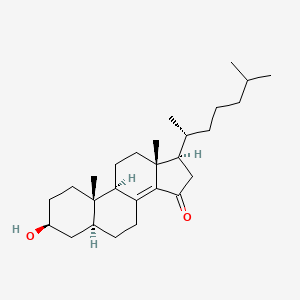
![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)

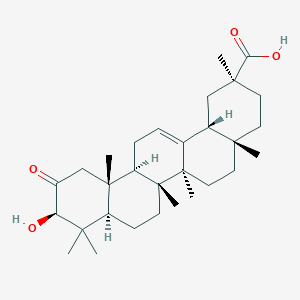
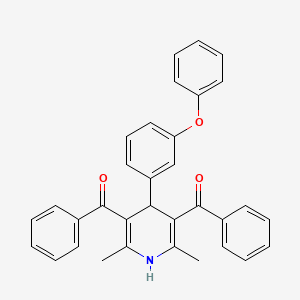

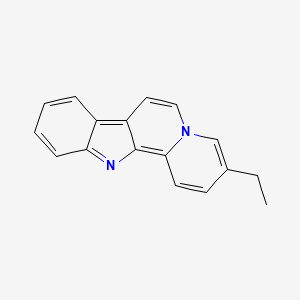

![Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B1247018.png)
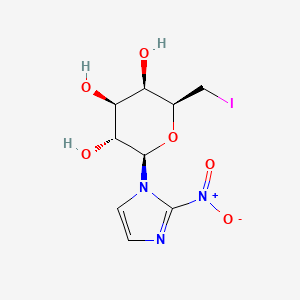
![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
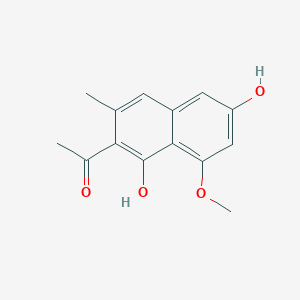
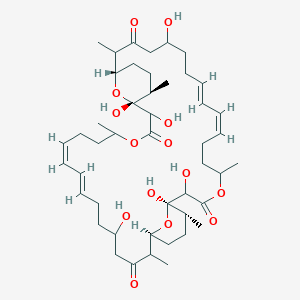
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)